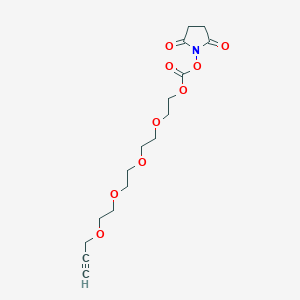

Propargyl PEG5-NHS carbonate

CAS No.:

Cat. No.: VC13672211

Molecular Formula: C16H23NO9

Molecular Weight: 373.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO9 |

|---|---|

| Molecular Weight | 373.35 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl carbonate |

| Standard InChI | InChI=1S/C16H23NO9/c1-2-5-21-6-7-22-8-9-23-10-11-24-12-13-25-16(20)26-17-14(18)3-4-15(17)19/h1H,3-13H2 |

| Standard InChI Key | CPNDURRXHHZCFX-UHFFFAOYSA-N |

| SMILES | C#CCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O |

| Canonical SMILES | C#CCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O |

Introduction

Structural and Functional Characteristics of Propargyl PEG5-NHS Carbonate

Propargyl PEG5-NHS carbonate belongs to the class of heterobifunctional crosslinkers, designed to bridge biomolecules through orthogonal reactivity. The molecule’s architecture comprises three distinct modules:

-

Propargyl Group: A terminal alkyne (–C≡CH) positioned at one terminus, which participates in CuAAC "click" reactions with azide-bearing molecules to form stable 1,2,3-triazole linkages .

-

PEG5 Spacer: A pentameric ethylene glycol chain (–(OCH2CH2)5–) that imparts hydrophilicity, improves solubility in biological buffers, and minimizes nonspecific interactions .

-

NHS Carbonate Group: An activated carbonate ester (–O(CO)O–) conjugated to an N-hydroxysuccinimide moiety, which reacts selectively with primary amines (–NH2) on proteins, peptides, or amine-functionalized surfaces to form carbamate bonds .

The compound’s molecular formula, C16H23NO9, reflects its modular design, balancing reactivity with biocompatibility. The NHS carbonate group’s electrophilic carbonyl carbon undergoes nucleophilic attack by amines under mild conditions (pH 7–9), while the propargyl group remains inert until exposed to Cu(I) catalysts .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of propargyl PEG5-NHS carbonate follows a two-step strategy to ensure regioselective functionalization:

-

Propargylation of PEG Diol: Propargyl bromide reacts with the terminal hydroxyl group of PEG5 diol in the presence of a base (e.g., sodium hydride), yielding propargyl-PEG5-OH. This step requires anhydrous conditions to prevent hydrolysis .

-

NHS Carbonate Activation: The hydroxyl terminus of propargyl-PEG5-OH is treated with N,N’-disuccinimidyl carbonate (DSC) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds via a carbonyldiimidazole intermediate, culminating in the installation of the NHS carbonate group .

Critical parameters include stoichiometric control to avoid di-NHS substitution and rigorous purification via silica gel chromatography to isolate the monofunctionalized product .

Industrial Manufacturing

Scaled production adheres to Good Manufacturing Practice (GMP) standards, employing continuous-flow reactors for enhanced yield and reproducibility. Key industrial considerations include:

-

PEG Feedstock Quality: Use of monodisperse PEG5 (PDI < 1.05) to ensure batch consistency .

-

Catalyst Recycling: Copper(I) bromide-dimethyl sulfide complexes are recovered post-CuAAC reactions to mitigate heavy metal contamination .

-

Lyophilization: Final products are lyophilized to stabilize the NHS carbonate group, with residual moisture maintained below 0.1% to prevent hydrolysis .

Chemical Reactivity and Reaction Mechanisms

CuAAC Click Chemistry

The propargyl group undergoes [3+2] cycloaddition with azides in the presence of Cu(I), forming 1,4-disubstituted triazoles. This reaction is bioorthogonal, proceeding efficiently in aqueous media at ambient temperatures :

Reaction kinetics studies show a second-order rate constant () of ~1.2 × 10 Ms in phosphate-buffered saline (PBS, pH 7.4) .

Amine Coupling via NHS Carbonate

The NHS carbonate group reacts with primary amines (e.g., lysine residues, polyethyleneimine) through a two-step mechanism:

-

Nucleophilic Attack: The amine’s lone pair attacks the carbonyl carbon, displacing the NHS leaving group.

-

Carbamate Formation: A stable carbamate (–NH(CO)O–) bond is generated, releasing N-hydroxysuccinimide as a byproduct .

This reaction achieves >90% conjugation efficiency within 2 hours at 4°C, minimizing protein denaturation .

Applications in Biomedical Research

Antibody-Drug Conjugate (ADC) Synthesis

Propargyl PEG5-NHS carbonate serves as a linchpin in ADC fabrication, enabling site-specific payload attachment. For example:

-

HER2-Targeting ADCs: Trastuzumab is functionalized with azide-modified monomethyl auristatin E (MMAE) via CuAAC, followed by PEG5 spacer-mediated conjugation to a secondary targeting moiety using the NHS carbonate group .

Hydrogel Functionalization

In tissue engineering, the compound modifies hyaluronic acid hydrogels:

-

Amine Coupling: NHS carbonate reacts with hydrogel primary amines.

-

Azide-Mediated Crosslinking: Propargyl groups crosslink via CuAAC with tetra-azide PEG, enhancing mechanical strength (Young’s modulus increases from 2.5 kPa to 12.3 kPa) .

Diagnostic Nanoparticle Labeling

Quantum dots (QDs) coated with propargyl PEG5-NHS carbonate exhibit:

-

Reduced Opsonization: PEG5 spacer decreases macrophage uptake by 60% compared to non-PEGylated QDs .

-

Dual Labeling: NHS carbonate conjugates targeting ligands (e.g., folate), while propargyl groups anchor fluorescent dyes via CuAAC .

Comparative Analysis with Related Compounds

Unique Advantages of Propargyl PEG5-NHS Carbonate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume